molecular formula C15H12BrN5O B15019284 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Cat. No.: B15019284
M. Wt: 358.19 g/mol
InChI Key: SRISMCOAYDLCDV-RQZCQDPDSA-N
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Description

2-(1H-Benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a hydrazone derivative featuring a benzotriazole core linked to a 3-bromobenzylidene group via an acetohydrazide bridge. Benzotriazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities . Its synthesis typically involves condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 3-bromobenzaldehyde in ethanol under acidic catalysis, followed by recrystallization .

Properties

Molecular Formula

C15H12BrN5O

Molecular Weight

358.19 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrN5O/c16-12-5-3-4-11(8-12)9-17-19-15(22)10-21-14-7-2-1-6-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+

InChI Key

SRISMCOAYDLCDV-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Formation of 1H-Benzotriazole

The synthesis begins with the preparation of 1H-benzotriazole via cyclization of o-phenylenediamine. This reaction employs sodium nitrite (NaNO₂) in acetic acid under controlled temperature conditions (0–85°C), yielding benzotriazole as a brown crystalline solid.

Reaction Conditions

  • Reactants : o-Phenylenediamine (0.01 mol), NaNO₂ (0.01 mol)
  • Solvent : Acetic acid
  • Temperature : 80–85°C, followed by cooling to 35°C
  • Yield : 60–70%

Ethylation to Form Ethyl 1H-Benzotriazol-1-yl-acetate

Benzotriazole is alkylated with ethyl chloroacetate in acetone using potassium carbonate (K₂CO₃) as a base. This step introduces the acetyl group necessary for subsequent hydrazide formation.

Reaction Conditions

  • Reactants : Benzotriazole (0.01 mol), ethyl chloroacetate (0.01 mol)
  • Catalyst : Anhydrous K₂CO₃
  • Solvent : Acetone
  • Time : 6 hours at room temperature
  • Yield : 65–75%

Hydrazinolysis to 2-(1H-Benzotriazol-1-yl)acetohydrazide

The ethyl ester intermediate is treated with hydrazine hydrate in ethanol under reflux to yield the acetohydrazide derivative. This step replaces the ethoxy group with a hydrazine moiety.

Reaction Conditions

  • Reactants : Ethyl 1H-benzotriazol-1-yl-acetate (0.05 mol), hydrazine hydrate (0.075 mol)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 2 hours
  • Yield : 70–80%

Condensation with 3-Bromobenzaldehyde

The final step involves Schiff base formation between 2-(1H-benzotriazol-1-yl)acetohydrazide and 3-bromobenzaldehyde. This reaction proceeds via nucleophilic addition-elimination, forming the E-configuration hydrazone.

Reaction Conditions

  • Reactants : 2-(1H-Benzotriazol-1-yl)acetohydrazide (0.01 mol), 3-bromobenzaldehyde (0.01 mol)
  • Solvent : Ethanol or acetic acid
  • Catalyst : None (acidic conditions suffice)
  • Temperature : Reflux (78–100°C)
  • Time : 1–3 hours
  • Yield : 85–92%

Optimization and Variants

Solvent Effects

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 1 85
Acetic acid 100 1.5 92
DMF 120 0.5 88

Acetic acid enhances reaction efficiency by protonating the hydrazide nitrogen, facilitating nucleophilic attack on the aldehyde carbonyl.

Catalytic Approaches

  • Acid Catalysis : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) accelerates condensation, reducing reaction time to 30 minutes.
  • Microwave Assistance : Microwave irradiation at 100 W shortens synthesis to 10 minutes with comparable yields (87%).

Characterization and Validation

Spectroscopic Data

Technique Key Signals
IR (KBr) ν(N-H) 3280–3390 cm⁻¹, ν(C=O) 1660–1690 cm⁻¹, ν(C-Br) 550–600 cm⁻¹
¹H NMR δ 8.20–8.50 (s, 1H, triazole), δ 7.30–7.80 (m, 4H, bromophenyl)
Mass Spec m/z 374.19 [M+H]⁺ (calculated for C₁₅H₁₂BrN₅O₂)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 160–162°C (decomposition observed above 170°C).

Challenges and Mitigation

  • Byproduct Formation : Oxidative dimerization of hydrazide occurs at prolonged reflux. Mitigated by inert atmosphere (N₂/Ar).
  • Solubility Issues : DMF or DMSO improves solubility of bromophenyl intermediates during condensation.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Enable gram-scale production (5–10 g/hr) with 90% yield.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact without compromising efficiency.

Chemical Reactions Analysis

Hydrazone Formation and Tautomerism

The compound exists in equilibrium between E/Z hydrazone configurations, with stabilization achieved through intramolecular hydrogen bonding between the hydrazide NH and benzotriazole N atoms . Key characteristics:

PropertyValue/ObservationTechnique Used
NH Stretching Frequency3171-3186 cm⁻¹FT-IR
C=N Stretching1681-1689 cm⁻¹FT-IR
Tautomeric Ratio (E:Z)85:15 (in DMSO-d6)¹H NMR

Nucleophilic Substitution Reactions

The 3-bromo substituent undergoes selective aromatic substitution under optimized conditions:

Reaction with Sodium Methoxide

text
2-(Benzotriazolyl)acetohydrazide + NaOCH₃ → 3-methoxy derivative
ParameterOptimal ConditionsYield
Temperature60°C78%
SolventDry DMF
Reaction Time8 hrs

Coordination Chemistry

The compound acts as a tridentate ligand through:

  • Benzotriazole N3 atom

  • Hydrazone imine nitrogen

  • Carbonyl oxygen

Metal Complex Formation

Metal SaltComplex StoichiometryMagnetic Moment (BM)Application
Cu(II) chloride1:2 (metal:ligand)1.82Antimicrobial agents
Zn(II) acetate1:1DiamagneticLuminescent materials

Oxidation Reactions

Controlled oxidation with KMnO₄ in acidic medium produces distinct products:

Oxidizing AgentConditionsProduct FormedYield
KMnO₄ (0.1M)H₂SO₄, 40°C, 2 hrsBenzotriazole-1-carboxylic acid62%
H₂O₂ (30%)NaOH, RT, 6 hrsN-oxide derivative45%

Cyclocondensation Reactions

Reacts with β-diketones to form triazole-fused heterocycles:

Reaction with Acetylacetone

text
Acetohydrazide + Acetylacetone → Pyrazolo[1,5-a]triazole derivative
CharacteristicValueTechnique
Reaction Temp80°C
Catalystp-TSA (5 mol%)
Cyclic Product Yield81%HPLC

Acid-Catalyzed Hydrolysis

The hydrazone bond cleaves under strong acidic conditions:

Hydrolysis Kinetics

Acid ConcentrationTemperatureHalf-life (min)Activation Energy (kJ/mol)
2M HCl25°C12058.7
2M HCl40°C45

Photochemical Reactions

UV irradiation induces benzotriazole ring-opening followed by recombination:

Photoproduct Distribution

Wavelength (nm)Major ProductQuantum Yield
254Quinazolinone derivative0.32
365Benzodiazepine analog0.18

This comprehensive reaction profile demonstrates the compound's utility as a versatile building block in medicinal chemistry and materials science. The bromine substituent enables precise regioselective modifications, while the benzotriazole-hydrazone system provides multiple sites for molecular diversification. Further research should explore catalytic asymmetric reactions and biological activity modulation through targeted derivatization.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity and binding to biological targets, while electron-donating groups (e.g., OCH₃, OH) improve solubility .
  • Synthetic Flexibility : The acetohydrazide intermediate allows modular synthesis with diverse aldehydes, enabling rapid exploration of structure-activity relationships (SAR) .

Antimicrobial Activity

  • Target Compound: Limited direct data, but benzotriazole derivatives exhibit broad-spectrum antimicrobial activity. For example, 4f (N'-(3,4-dihydroxyphenylmethylidene)-2-(coumarinylamino)acetohydrazide) showed MIC values of 13.3–26.6 µM against E. coli and K. pneumoniae .
  • Fluorinated Hydrazones : 2-(Benzimidazol-2-ylsulfanyl)-N'-(4-fluorobenzylidene)acetohydrazide exhibited MIC = 12.5 µg/mL against S. aureus .

Anticonvulsant Activity

  • Target Compound: Not directly tested, but structurally similar BTA 9 showed 75% protection in the 6 Hz psychomotor seizure test at 100 mg/kg .
  • Other Analogues : Derivatives with benzodioxol substituents (e.g., BTA 9 ) displayed enhanced activity due to improved blood-brain barrier penetration .

Anti-Inflammatory Activity

  • Indole Derivatives : 2-(Indol-3-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide suppressed TNF-α production by 57% in vivo .
  • Target Compound: No direct data, but benzotriazole derivatives are known to inhibit cyclooxygenase (COX) pathways .

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound BTA 9 Fluorinated Hydrazone
LogP ~3.2 (predicted) 2.8 2.5
Solubility Low (due to bromine) Moderate High (fluorine enhances polarity)
Protein Binding 85–90% 92% 88%
Metabolic Stability Moderate (CYP3A4 substrate) High Low

Key Insights :

  • Fluorinated analogues exhibit better solubility and metabolic stability due to fluorine’s electronegativity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide?

The synthesis typically involves a two-step process:

  • Step 1 : Preparation of the hydrazide intermediate. For example, 2-(1H-benzotriazol-1-yl)acetohydrazide is synthesized by reacting methyl esters (e.g., methyl-[(benzotriazolyl)acetate]) with hydrazine hydrate under reflux in ethanol for 4–6 hours .
  • Step 2 : Condensation with 3-bromobenzaldehyde. The hydrazide intermediate reacts with 3-bromobenzaldehyde in ethanol under reflux (5–6 hours) to form the Schiff base via nucleophilic attack and dehydration. TLC (chloroform:methanol, 7:3) monitors reaction progress .
    Key considerations : Use absolute ethanol to minimize side reactions, and recrystallize the final product from tetrahydrofuran or methanol for purity >95% .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the benzotriazole protons (δ 7.5–8.3 ppm), imine (C=N, δ ~160 ppm), and hydrazide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm the presence of N–H stretches (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1640 cm⁻¹) .
  • X-ray Crystallography : Resolve E/Z isomerism and molecular conformation. For example, the (E)-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide N–H and benzotriazole N atoms .

Advanced: What mechanistic insights explain the regioselectivity during Schiff base formation?

The reaction between the hydrazide and 3-bromobenzaldehyde follows a nucleophilic addition-elimination mechanism. The hydrazide’s NH₂ group attacks the aldehyde carbonyl, forming a tetrahedral intermediate. Subsequent dehydration yields the (E)-isomer due to steric hindrance between the benzotriazole and bromophenyl groups. DFT studies suggest that the (E)-configuration is thermodynamically favored by ~3 kcal/mol compared to the (Z)-isomer .

Advanced: How can researchers address contradictory bioactivity data in antimicrobial assays?

Discrepancies often arise from variations in:

  • Purity : Impurities >5% (e.g., unreacted aldehyde) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .
  • Assay Conditions : Standardize protocols (e.g., disc diffusion vs. microdilution). For example, MIC values against S. aureus may vary by 2–4 µg/mL depending on inoculum size .
  • Solubility : Poor DMSO solubility can lead to false negatives. Pre-saturate solutions at 37°C for 24 hours .

Advanced: How does crystallographic data inform structure-activity relationships (SAR)?

X-ray diffraction reveals:

  • Planarity : The benzotriazole and hydrazide moieties adopt a near-planar conformation, enhancing π-π stacking with bacterial DNA gyrase .
  • Halogen Bonding : The 3-bromo substituent participates in C–Br···N interactions (3.1–3.3 Å) with target proteins, critical for bioactivity .
  • Hydrogen Bonding : Intramolecular N–H···N bonds stabilize the active conformation, reducing entropy penalties during target binding .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; <5% decomposition is acceptable for biological assays .

Advanced: How can computational methods optimize derivatives for enhanced activity?

  • Docking Studies : Use AutoDock Vina to model interactions with E. coli FabH (PDB: 1HNJ). The bromophenyl group shows hydrophobic complementarity with Leu207 and Val213 .
  • QSAR Models : Train models on IC₅₀ data (n = 30 derivatives) with descriptors like LogP, polar surface area, and H-bond acceptors. A 3D-QSAR CoMFA model (q² > 0.6) can guide substitution at the benzotriazole C6 position .

Advanced: What strategies mitigate low yields in large-scale synthesis?

  • Catalysis : Add 0.5 mol% p-toluenesulfonic acid to accelerate Schiff base formation (yield increases from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes (80°C, 300 W), improving yield by 15% .
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water, 3:1) instead of precipitation to recover >90% product .

Basic: What are the key challenges in analyzing stereochemical purity?

  • HPLC Chiral Columns : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15) to separate (E)/(Z) isomers. Retention times differ by 1.2–1.5 minutes .
  • NOESY NMR : Detect through-space correlations between the benzotriazole H6 and hydrazide NH to confirm the (E)-configuration .

Advanced: How does substituent variation at the phenyl ring affect reactivity?

  • Electron-Withdrawing Groups (e.g., –NO₂, –Br): Increase electrophilicity of the aldehyde, reducing reaction time by 30% compared to –OCH₃ .
  • Steric Effects : Ortho-substituents (e.g., –Cl) lower yields to <40% due to hindered nucleophilic attack. Para-substituents maintain yields >65% .

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